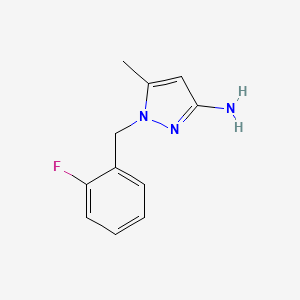

1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 925146-07-2

Cat. No.: VC2021342

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925146-07-2 |

|---|---|

| Molecular Formula | C11H12FN3 |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |

| Standard InChI Key | MHUPNZMCYJMVIC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |

| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |

Introduction

Chemical and Physical Properties

Identification Data

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be identified through multiple chemical descriptors as outlined in Table 1.

Table 1: Identification Parameters of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

| Parameter | Value |

|---|---|

| CAS Number | 925146-07-2 |

| Molecular Formula | C₁₁H₁₂FN₃ |

| Molecular Weight | 205.23 g/mol |

| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

| InChI | InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |

| InChIKey | MHUPNZMCYJMVIC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |

Physical Properties

The physical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are crucial for understanding its behavior in different conditions and applications. Table 2 summarizes the available physical data.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid/powder |

| Boiling Point | 372.7±37.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Storage Condition | Room temperature |

| Appearance | White to off-white powder |

Reaction Chemistry

Reactivity Profile

The reactivity of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is determined by its functional groups:

-

The primary amine at the 3-position can participate in:

-

Amide formation

-

Reductive amination

-

Diazotization reactions

-

Nucleophilic substitution

-

-

The pyrazole ring can undergo:

-

Electrophilic aromatic substitution

-

Metalation followed by electrophilic quenching

-

Coordination with metals

-

-

The 2-fluorobenzyl group introduces additional reactivity through:

-

Benzylic functionalization

-

Potential fluorine-directed metalation

-

Transformations of Related Compounds

Research on similar compounds provides insight into potential reactions. For instance, 4-halo-1-methyl-1H-pyrazole-3-amine derivatives can undergo diazotization with sodium nitrite to form diazonium salts, which can then react with various coupling partners . This suggests that the amino group in 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could undergo similar transformations.

Structural Analogs and Derivatives

Positional Isomers

Several positional isomers of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have been reported, providing insights into structure-activity relationships:

-

1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1240573-68-5) - The fluorine atom is positioned at the 3-position of the benzyl group .

-

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 56604438) - Features a different arrangement of the methyl and amino groups on the pyrazole ring .

Related Derivatives

Several structurally related compounds have been identified and studied:

-

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 256504-39-9) - Contains an ethyl carboxylate group at the 3-position instead of the amine .

-

3-Amino-5-methylpyrazole (CAS: 31230-17-8) - A potential precursor lacking the 2-fluorobenzyl group .

Research Applications and Future Perspectives

Use as a Building Block in Synthesis

1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine serves as a valuable building block for the construction of more complex molecules. The primary amine group can be exploited for various transformations, including:

-

Amide coupling to form more complex structures

-

Urea or thiourea formation

-

Schiff base formation

-

Sulfonamide synthesis

These transformations can lead to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Directions

Future research on 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could focus on:

-

Development of more efficient and scalable synthetic routes

-

Systematic exploration of its biological activities

-

Design and synthesis of derivatives with enhanced properties

-

Investigation of its potential as a scaffold for targeted drug design

-

Computational studies to predict interactions with biological targets

As the field of medicinal chemistry continues to evolve, compounds like 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with their unique structural features will remain important tools for the discovery and development of new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume